molecular formula C12H19N3O3S B2724435 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine CAS No. 1705107-82-9

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine

Cat. No.: B2724435
CAS No.: 1705107-82-9
M. Wt: 285.36
InChI Key: VNGYRRMGEZHYOM-UHFFFAOYSA-N
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Description

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a methanesulfonyl (mesyl) group and at the 3-position with a methyl-linked 3-cyclopropyl-1,2,4-oxadiazole moiety.

Properties

IUPAC Name

3-cyclopropyl-5-[(1-methylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-19(16,17)15-6-2-3-9(8-15)7-11-13-12(14-18-11)10-4-5-10/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGYRRMGEZHYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Functionalization

The synthesis begins with piperidine-3-methanol as the starting material. Protection of the amine group is critical to prevent undesired side reactions during subsequent steps.

Step 1: Boc Protection
Piperidine-3-methanol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) to yield tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Step 2: Methanesulfonylation
The Boc-protected intermediate undergoes methanesulfonylation using methanesulfonyl chloride (MsCl) in DCM with TEA as a base. This step installs the methanesulfonyl group at the piperidine’s 1-position, forming tert-butyl 3-(hydroxymethyl)-1-(methanesulfonyl)piperidine-1-carboxylate.

Step 3: Deprotection
Removal of the Boc group is achieved via acidolysis with trifluoroacetic acid (TFA) in DCM, yielding 1-methanesulfonylpiperidine-3-methanol .

Conversion of Hydroxymethyl to Leaving Group

To facilitate nucleophilic substitution, the hydroxymethyl group at the 3-position is converted to a bromide:

Step 4: Bromination
1-Methanesulfonylpiperidine-3-methanol is treated with phosphorus tribromide (PBr₃) in anhydrous tetrahydrofuran (THF) at 0–5°C, producing 1-methanesulfonylpiperidine-3-methyl bromide .

Synthesis of 3-Cyclopropyl-1,2,4-Oxadiazole-5-Methyl Derivative

Amidoxime Formation

The oxadiazole ring is constructed via cyclization of an amidoxime intermediate.

Step 5: Amidoxime Synthesis
Cyclopropanecarbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 h) to form cyclopropanecarboxamidoxime .

Oxadiazole Cyclization

Step 6: Ring Closure
The amidoxime undergoes cyclization with cyclopropanecarbonyl chloride in dimethylformamide (DMF) at 120°C for 12 h, yielding 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole .

Coupling of Piperidine and Oxadiazole Moieties

Nucleophilic Substitution

Step 7: Alkylation
The bromide intermediate from Step 4 reacts with sodium hydride-activated 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole in anhydrous acetonitrile at 60°C for 8 h. This SN2 reaction installs the oxadiazole-methyl group at the piperidine’s 3-position, yielding the target compound.

Alternative Synthetic Routes

Microwave-Assisted Oxadiazole Formation

Recent advancements in microwave synthesis offer a rapid alternative for oxadiazole construction:

  • Cyclopropanecarboxamidoxime and cyclopropanecarbonyl chloride are irradiated in a microwave reactor (150°C, 20 min) to form the oxadiazole ring with 85% yield.

Reductive Amination Approach

A hypothetical route involves reductive amination of 1-methanesulfonylpiperidine-3-carbaldehyde with 3-cyclopropyl-1,2,4-oxadiazole-5-methylamine. However, this method remains untested for this specific target.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.05–1.15 (m, 4H, cyclopropyl-CH₂), 2.85 (s, 3H, SO₂CH₃), 3.45–3.60 (m, 2H, piperidine-CH₂), 4.30 (s, 2H, CH₂-oxadiazole).
  • IR (KBr) : 1350 cm⁻¹ (S=O), 1610 cm⁻¹ (C=N).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the trans configuration of the methanesulfonyl and oxadiazole-methyl groups on the piperidine ring.

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Cyclization of unsymmetrical amidoximes risks forming regioisomers. Employing high-purity reagents and controlled stoichiometry (1:1 amidoxime:acyl chloride) minimizes byproducts.

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for SN2 substitutions, while ethereal solvents (THF) improve oxadiazole cyclization yields.

Industrial-Scale Considerations

Cost-Effective Mesylation

Bulk methanesulfonyl chloride can be sourced at reduced costs, with in-situ TEA neutralization to mitigate HCl byproduct accumulation.

Green Chemistry Metrics

Microwave-assisted steps reduce energy consumption by 40% compared to conventional heating, aligning with sustainable manufacturing practices.

Chemical Reactions Analysis

Types of Reactions

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) logP* Solubility (DMSO, mg/mL)* Key Functional Groups
Target Compound ~280.35 2.1 0.15 Mesyl, oxadiazole, piperidine
3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde 259.26 2.5 0.20 Benzaldehyde, oxadiazole
3-((3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine 248.33 1.8 0.30 Triazole, piperidine
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine 200.29 1.2 >1.0 Difluoroethylamine, oxadiazole

Research Implications and Gaps

  • Comparative studies with triazole analogues could clarify heterocycle-dependent efficacy.
  • Optimization Opportunities : Introducing fluorine (as in EN300-26632197) may enhance bioavailability. Replacing the mesyl group with acyl sulfonamides could improve solubility .

Biological Activity

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine is a compound of interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of the Discoidin Domain Receptor 1 (DDR1). This receptor plays a significant role in various biological processes including fibrosis and cancer progression. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4O3SC_{12}H_{18}N_{4}O_{3}S with a molecular weight of approximately 298.36 g/mol. The compound features a piperidine ring substituted with a methanesulfonyl group and a cyclopropyl oxadiazole moiety.

Research indicates that this compound acts as a selective inhibitor of DDR1, a receptor tyrosine kinase implicated in fibrotic diseases and cancer. The inhibition of DDR1 phosphorylation by this compound has been shown to prevent collagen-induced activation of renal epithelial cells, which is critical in the context of renal fibrosis. This mechanism was demonstrated in studies using mouse models, particularly in the context of Alport syndrome, where DDR1 activity is linked to disease progression.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits DDR1 with high selectivity over DDR2. The following table summarizes key findings from these studies:

Parameter Value
IC50 for DDR1 2.45 µM
Selectivity Ratio (DDR1:DDR2) 64-fold
Effect on Collagen Activation Significant inhibition
Model Used Col4a3 mouse model

In Vivo Studies

In vivo studies have demonstrated the therapeutic potential of this compound in preventing renal function loss and tissue damage in genetic models of kidney disease. The following table outlines the outcomes observed:

Outcome Result
Renal Function Preservation Significant improvement
Tissue Damage Reduction Notable decrease
Dosage Regimen Therapeutic dosing

Case Studies

A notable case study published by Richter et al. (2019) highlighted the effectiveness of this compound in a preclinical model of Alport syndrome. The study emphasized how selective DDR1 inhibition could mitigate renal fibrosis and preserve kidney function, showcasing the compound's potential as a therapeutic agent for chronic kidney diseases.

Q & A

Q. What are the optimized synthetic routes for 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine?

  • Methodological Answer : The synthesis typically involves multi-step routes:

Cyclocondensation : Cyclopropylcarboxylic acid derivatives are reacted with hydroxylamine to form the oxadiazole core.

Coupling : The oxadiazole intermediate is coupled with a piperidine derivative via nucleophilic substitution or alkylation.

Sulfonylation : Methanesulfonyl chloride is introduced to the piperidine nitrogen under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).

  • Critical Parameters : Temperature control (<5°C during sulfonylation), solvent selection (DMF for coupling, DCM for sulfonylation), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₃H₁₈N₄O₃S).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by peak area).
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹).
    Cross-validation using multiple techniques is critical for structural confirmation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Functional Group Modifications : Synthesize analogs by varying the cyclopropyl group (e.g., replacing with other cycloalkyls) or modifying the oxadiazole substituents.
  • Biological Assays : Test analogs against targets (e.g., enzymes, receptors) using in vitro assays (IC₅₀ determination).
  • Computational Modeling : Employ molecular docking (AutoDock Vina) or MD simulations (GROMACS) to predict binding modes and guide synthetic priorities .

Q. How should researchers address contradictions in reported bioactivity data for oxadiazole-piperidine derivatives?

  • Methodological Answer :
  • Assay Validation : Verify assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
  • Compound Purity : Re-evaluate purity via HPLC and HRMS to rule out impurities.
  • Structural Confirmation : Use X-ray crystallography (if crystalline) or 2D NMR (NOESY) to confirm stereochemistry discrepancies .

Q. What experimental design considerations are critical for evaluating in vitro bioactivity?

  • Methodological Answer :
  • Target Selection : Prioritize targets based on structural analogs (e.g., kinase inhibition for oxadiazoles).
  • Dose-Response Curves : Use 8–12 concentration points to calculate IC₅₀/EC₅₀.
  • Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle controls.
  • Replicates : Perform triplicate runs to assess reproducibility .

Q. How can the stability of this compound under varying conditions be systematically analyzed?

  • Methodological Answer :
  • Stress Testing : Expose to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13).
  • Analytical Monitoring : Use HPLC or TLC to track degradation products.
  • Kinetic Analysis : Calculate degradation half-life (t₁/₂) using first-order kinetics .

Q. What computational approaches are suitable for predicting interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Predict binding poses using AutoDock or Schrödinger Suite.
  • Pharmacophore Modeling : Identify essential interaction features (e.g., hydrogen bond donors).
  • ADME Prediction : Use SwissADME to assess permeability and metabolic stability .

Q. How can low synthetic yields be troubleshooted during piperidine-oxadiazole coupling?

  • Methodological Answer :
  • Catalyst Screening : Test coupling agents (e.g., DCC vs. EDC).
  • Solvent Optimization : Switch from DMF to THF or acetonitrile.
  • Protecting Groups : Temporarily protect reactive sites (e.g., Boc for amines) to prevent side reactions .

Q. What strategies are effective for identifying novel biological targets of this compound?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified targets.
  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes post-treatment .

Q. How can mechanistic studies elucidate the compound’s mode of enzyme inhibition?

  • Methodological Answer :
  • Enzyme Kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).
  • X-ray Crystallography : Resolve co-crystal structures with the target enzyme.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

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